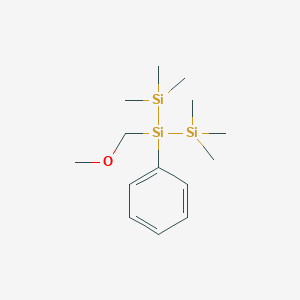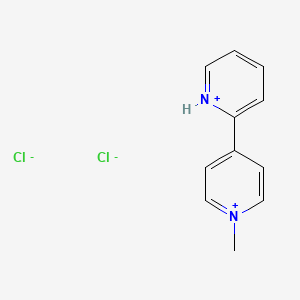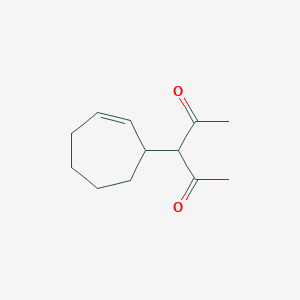
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C12H16O2 It is characterized by a cycloheptene ring attached to a pentane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cycloheptene with pentane-2,4-dione under specific conditions. One common method is the Michael addition reaction, where cycloheptene acts as a nucleophile and adds to the β-position of pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the dione and the subsequent nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cycloheptene-2,4-dione or cycloheptene carboxylic acids.
Reduction: Formation of cycloheptene-2,4-diol or cycloheptene alcohols.
Substitution: Formation of substituted cycloheptene derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cycloheptene ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring but lacking the dione moiety.
Pentane-2,4-dione: A simpler dione compound without the cycloheptene ring.
Cyclohex-2-en-1-ylpentane-2,4-dione: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is unique due to the combination of a cycloheptene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
106915-03-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-cyclohept-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h5,7,11-12H,3-4,6,8H2,1-2H3 |
Clave InChI |
NCRATDISVYMPEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1CCCCC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


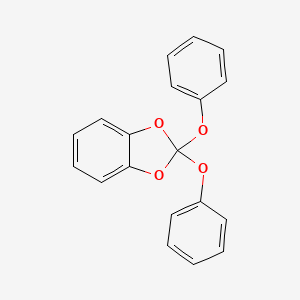
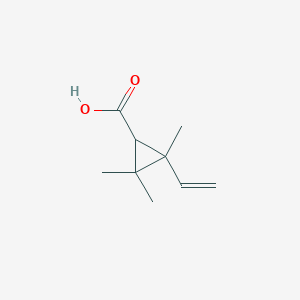
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
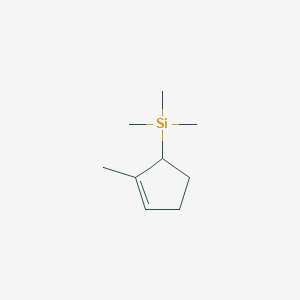
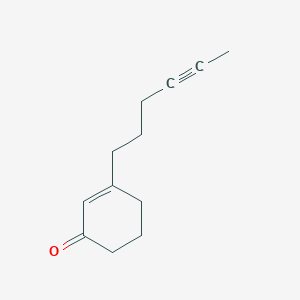
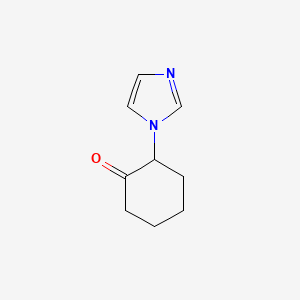
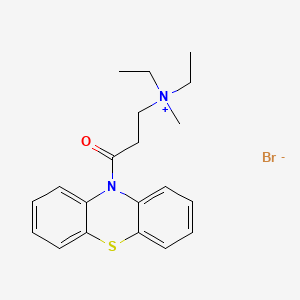
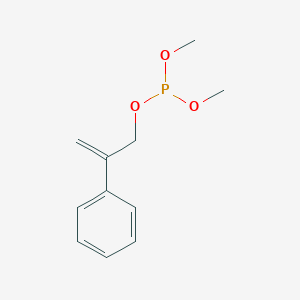

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

